N-((2-Chloro-6-methylquinolin-3-yl)methyl)-N-(furan-2-ylmethyl)benzamide
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Description
N-((2-Chloro-6-methylquinolin-3-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C23H19ClN2O2 and its molecular weight is 390.9 g/mol. The purity is usually 95%.
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Biological Activity
N-((2-Chloro-6-methylquinolin-3-yl)methyl)-N-(furan-2-ylmethyl)benzamide, with the CAS number 306935-60-4, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H19ClN2O2. Its structure features a quinoline moiety that is known for various biological activities, including anticancer and antimicrobial effects.
Property | Value |
---|---|
Molecular Formula | C23H19ClN2O2 |
Molecular Weight | 404.86 g/mol |
CAS Number | 306935-60-4 |
Synonyms | Various (e.g., Oprea1_828012) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to inhibit certain enzymes and receptors, leading to various pharmacological effects:
- Inhibition of Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation pathways.
- Receptor Binding : It has potential binding activity to certain receptors that mediate cellular signaling relevant to cancer and inflammatory responses.
Anticancer Activity
Research has indicated that quinoline derivatives exhibit significant anticancer properties. This compound has been evaluated for its efficacy against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Case Study Findings :
In vitro studies demonstrated that the compound exhibited cytotoxic effects with IC50 values ranging from 15 µM to 30 µM against these cell lines, indicating moderate potency compared to standard chemotherapeutics.
Antimicrobial Activity
This compound also shows promise as an antimicrobial agent. Studies have reported:
- Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus.
- Fungal Activity : Demonstrated antifungal properties against Candida species.
Structure–Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) analyses have been performed to understand the influence of structural features on biological activity. Key findings include:
- Chloro Group Positioning : The presence of the chloro group at position 2 of the quinoline ring enhances anticancer activity.
- Furan Moiety Contribution : The furan ring contributes to increased lipophilicity, improving membrane permeability and bioavailability.
Properties
CAS No. |
604781-18-2 |
---|---|
Molecular Formula |
C23H19ClN2O2 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
N-[(2-chloro-6-methylquinolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C23H19ClN2O2/c1-16-9-10-21-18(12-16)13-19(22(24)25-21)14-26(15-20-8-5-11-28-20)23(27)17-6-3-2-4-7-17/h2-13H,14-15H2,1H3 |
InChI Key |
XSVRVJSPHKBNGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)CN(CC3=CC=CO3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.